5-Chloro-2-(3-methoxypropoxy)phenylamine
Overview
Description
5-Chloro-2-(3-methoxypropoxy)phenylamine is a useful research compound. Its molecular formula is C10H14ClNO2 and its molecular weight is 215.67 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
A study by Mallikarjunaswamy et al. (2017) focused on synthesizing novel pyrimidine derivatives with antimicrobial properties. While the core compound differs, the methodology and the structural motifs, such as chloro and methoxy groups, share similarities with "5-Chloro-2-(3-methoxypropoxy)phenylamine," suggesting its potential as a precursor or analogue in antimicrobial research Mallikarjunaswamy, C., Mallesha, L., Bhadregowda, D. G., & Pinto, O. (2017). Arabian Journal of Chemistry.
β-Amyloid Aggregation Inhibition
Choi et al. (2003) described the synthesis of a compound for inhibiting β-amyloid aggregation, a key factor in Alzheimer's disease. Although the synthesized compound is different, the research highlights the relevance of chloro- and methoxy- functional groups in developing therapeutic agents, which could extend to the applications of "this compound" in neurodegenerative disease research Choi, H., Seo, P., Son, B., & Kang, B. (2003). Archives of Pharmacal Research.
Antiviral Activity
Hocková et al. (2003) synthesized pyrimidine derivatives with notable antiviral activity. The chemical modifications and the presence of halogens and alkoxy groups in these compounds suggest potential pathways for the antiviral application of "this compound," especially against retroviruses Hocková, D., Holý, A., Masojídková, M., Andrei, G., Snoeck, R., De Clercq, E., & Balzarini, J. (2003). Journal of Medicinal Chemistry.
Neurotransmitter Receptor Modulation
A study by Khan et al. (2003) on phenyloxazoles demonstrated the modulation of adenylate cyclase, suggesting the importance of methoxyphenyl components in developing compounds that can influence neurotransmitter receptors, which could be relevant for "this compound" in similar neurological applications Khan, M. A. A., Nakane, T., Ohta, H., & Ozoe, Y. (2003). Archives of Insect Biochemistry and Physiology.
Mechanism of Action
Target of Action
Phenylamine compounds, which this compound is a derivative of, are known to interact with various biological targets .
Mode of Action
Phenylamine compounds generally act as bases, forming phenylammonium ions with strong acids
Pharmacokinetics
The compound’s molecular weight is 215.68 , which may influence its pharmacokinetic properties.
Properties
IUPAC Name |
5-chloro-2-(3-methoxypropoxy)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2/c1-13-5-2-6-14-10-4-3-8(11)7-9(10)12/h3-4,7H,2,5-6,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PINRTDKGFKITJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=C(C=C(C=C1)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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